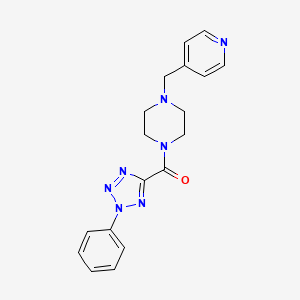

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a tetrazole moiety, which is a bioisostere of the carboxylic acid group . Tetrazole moieties are promising drugs in pharmaceutical chemistry and are known as better pharmacological agents and novel medications . They can interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of the tetrazole moiety with various substituted aryl isocyanates and aryl isothiocyanates . The synthesized compounds were screened for their antibacterial, anticancer, and anti-TB activities .Molecular Structure Analysis

The molecular structure of similar compounds was established by FTIR, 1 HNMR, and 13 CNMR techniques . The molecular formula of a similar compound is C 34 H 35 N 5 O 3 and the molecular weight is 561.67 gm/mol .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include nucleophilic addition of the tetrazole moiety with isocyanates and isothiocyanates .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were characterized by infrared (IR), 1 H and 13 C nuclear magnetic resonance (NMR), and mass spectral data .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Tetrazole derivatives have been studied for their role in inflammatory processes, particularly in mediating leukocyte migration during inflammation .

Cardiovascular Drug Development

The specificity of tetrazole binding is utilized in pharmaceutical synthesis, especially in developing drugs that combat cardiovascular diseases by inhibiting platelet aggregation .

Antioxidant Potential

Tetrazole derivatives have been evaluated for their antioxidant potential using assays like the Diphenyl picryl hydrazyl (DPPH) radical estimation .

Antibacterial and Antifungal Properties

Tetrazoles exhibit a range of biological activities including antibacterial and antifungal properties. These are important for developing new treatments against various infections .

Analgesic and Anti-inflammatory Properties

Apart from their antibacterial and antifungal effects, tetrazoles also show analgesic and anti-inflammatory properties, which are valuable in pain management and treating inflammation-related conditions .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the research of similar compounds involve further exploration of their biological activities, including antibacterial, anticancer, and anti-TB activities . The synthesized compounds obeyed all five rules with good bioavailability and there might be no any possibility of causing harmful toxicants, therefore these compounds may be used as drugs .

Propiedades

IUPAC Name |

(2-phenyltetrazol-5-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O/c26-18(17-20-22-25(21-17)16-4-2-1-3-5-16)24-12-10-23(11-13-24)14-15-6-8-19-9-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQMDQOEPCJUCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=NC=C2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-tetrazol-5-yl)(4-(pyridin-4-ylmethyl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2932738.png)

![(E)-2-Cyano-3-[2-(oxolan-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2932739.png)

![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-cyano-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2932745.png)

![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)